molecular formula C10H9NO B1362559 8-Methoxyquinoline CAS No. 938-33-0

8-Methoxyquinoline

Cat. No. B1362559
CAS RN: 938-33-0
M. Wt: 159.18 g/mol
InChI Key: ZLKGGEBOALGXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08431706B2

Procedure details

Add sodium cyanoborohydride (505 g, 8.11 mol) in EtOH (1 L) to a solution of 8-methoxy quinoline (425 g, 2.673 mol) in EtOH (9 L), and stir. Cool the reaction mixture to an internal temperature of 0° C. and add HCl (35%, 1.12 L, 10.962 mol) dropwise over 60 min so that the internal temperature did not rise above 20° C. Allow the reaction mixture to warm to ambient temperature and then heat to reflux for 2.5 hours. Cool to ambient temperature and stir overnight. Add ammonium hydroxide (25%, 1 L); dilute with water (15 L); and extract the mixture with dichloromethane (3×10 L). Combine the organic layers and dry over sodium sulfate. Remove the solids by filtration. Collect the filtrate and concentrate under reduced pressure to give a residue. Purify the residue by silica gel flash chromatography, eluting with ethyl acetate: hexane (1:10) to give the title compound (357 g, 82%). ESI (m/z) 164(M+H).
Quantity
505 g
Type
reactant
Reaction Step One
Quantity
425 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
9 L
Type
solvent
Reaction Step One
Name
Quantity
1.12 L
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
15 L
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[CH3:5][O:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[N:15]=[CH:14][CH:13]=[CH:12]2.Cl.[OH-].[NH4+]>CCO.O>[CH3:5][O:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[NH:15][CH2:14][CH2:13][CH2:12]2 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
505 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
425 g
Type
reactant
Smiles
COC=1C=CC=C2C=CC=NC12
Name
Quantity
1 L
Type
solvent
Smiles
CCO
Name
Quantity
9 L
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.12 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
15 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 20° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to ambient temperature
STIRRING
Type
STIRRING
Details
stir overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
and extract the mixture with dichloromethane (3×10 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers and dry over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Remove the solids
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
Collect the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
Purify the residue by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate: hexane (1:10)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC=C2CCCNC12
Measurements
Type Value Analysis
AMOUNT: MASS 357 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.